molecular formula C6H10O2 B058006 (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal

(E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal

Cat. No.: B058006
M. Wt: 117.16 g/mol
InChI Key: JYTUBIHWMKQZRB-VGIDZVCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

4-Hydroxy hexenal-d3 interacts with various enzymes, proteins, and other biomolecules. It is intended for use as an internal standard for the quantification of 4-hydroxy hexenal by GC- or LC-mass spectrometry . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

The effects of 4-Hydroxy hexenal-d3 on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found that 4-Hydroxy hexenal-d3 derived from Docosahexaenoic Acid protects endothelial cells via Nrf2 activation .

Molecular Mechanism

The molecular mechanism of 4-Hydroxy hexenal-d3 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found that DHA, but not EPA, markedly increased intracellular 4-HHE, and nuclear expression and DNA binding of Nrf2 .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and does not degrade easily .

Metabolic Pathways

4-Hydroxy hexenal-d3 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and it may also have effects on metabolic flux or metabolite levels .

Chemical Reactions Analysis

4-hydroxy Hexenal-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-hydroxy Hexenal-d3 can lead to the formation of corresponding aldehydes and carboxylic acids .

Properties

IUPAC Name

(E)-6,6,6-trideuterio-4-hydroxyhex-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTUBIHWMKQZRB-VGIDZVCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC(/C=C/C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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